GSK963

Description

Properties

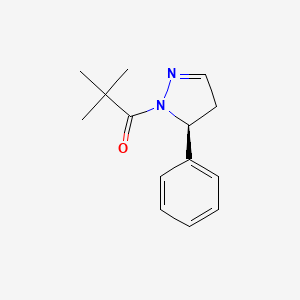

IUPAC Name |

2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQVSLWJBLPTMD-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)N1[C@@H](CC=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Development of GSK963: A Potent and Selective RIPK1 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery and development of GSK963, a potent and highly selective small-molecule inhibitor of RIPK1. We will delve into its mechanism of action, key preclinical data, and the experimental methodologies used in its characterization. This document aims to serve as a comprehensive resource for scientists and researchers in the field of drug discovery and development.

Introduction to RIPK1 Signaling

RIPK1 is a multifaceted protein that functions as both a kinase and a scaffold, playing a pivotal role in cellular signaling pathways that dictate cell survival, apoptosis, and necroptosis.[1][2] Its activity is central to the cellular response to various stimuli, including tumor necrosis factor (TNF) and other members of the TNF superfamily (TNFSF), as well as ligands for Toll-like receptors (TLRs) and interferons (IFNs).[1]

The signaling cascade initiated by TNF binding to its receptor, TNFR1, exemplifies the dual role of RIPK1. Upon receptor activation, RIPK1 is recruited to the intracellular domain, where it can either promote cell survival through the activation of the NF-κB pathway or trigger programmed cell death.[3][4] In the survival pathway, RIPK1 acts as a scaffold, facilitating the assembly of a protein complex that leads to the activation of NF-κB, a key regulator of inflammatory gene expression.[4]

Conversely, under conditions where pro-survival signaling is inhibited, the kinase activity of RIPK1 becomes dominant, leading to two distinct forms of cell death: apoptosis and necroptosis. RIPK1-dependent apoptosis is initiated through the formation of a complex with FADD and caspase-8.[3] Necroptosis, a form of programmed necrosis, is triggered when caspase-8 activity is compromised. In this scenario, RIPK1 interacts with and phosphorylates RIPK3, which in turn phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell lysis.[3][5]

Given its central role in inflammation and cell death, dysregulation of RIPK1 signaling has been implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, psoriasis, ulcerative colitis, multiple sclerosis, and Alzheimer's disease.[1][3][6] This has spurred significant interest in the development of small-molecule inhibitors targeting the kinase activity of RIPK1.

References

- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIPK1 - Wikipedia [en.wikipedia.org]

- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of GSK963: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of GSK963, a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information herein is curated for researchers and professionals in the field of drug discovery and development, offering detailed insights into the inhibitor's biochemical and cellular activity, experimental methodologies, and its effects on key signaling pathways.

Introduction to this compound

This compound is a chiral small-molecule inhibitor that has emerged as a critical tool for studying the role of RIPK1 in cellular signaling and disease.[1] RIPK1 is a serine/threonine kinase that plays a pivotal role in regulating inflammation and programmed cell death pathways, including necroptosis and apoptosis. This compound offers a significant improvement over earlier RIPK1 inhibitors, such as Necrostatin-1 (Nec-1), due to its increased potency, exquisite selectivity, and improved pharmacokinetic properties.[1] It also has a chemically identical but inactive enantiomer, GSK962, which serves as an excellent negative control for on-target validation.[1]

Quantitative Selectivity and Potency

This compound demonstrates high potency against RIPK1 and exceptional selectivity across the human kinome. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.

Table 1: Biochemical Potency of this compound Against RIPK1

| Assay Type | Parameter | This compound | Necrostatin-1 (for comparison) | GSK962 (inactive enantiomer) | Reference |

| Fluorescence Polarization (FP) Binding Assay | IC₅₀ | 29 nM | ~2 µM | Inactive | [1] |

| ADP-Glo Kinase Assay | IC₅₀ | 8 nM | ~1 µM | Inactive | [1] |

Table 2: Cellular Potency of this compound in Necroptosis Assays

| Cell Line | Species | Necroptosis Induction | Parameter | This compound | GSK962 (inactive enantiomer) | Reference |

| L-929 | Murine | TNF + zVAD | IC₅₀ | 1 nM | >1000-fold less potent | [1] |

| U937 | Human | TNF + zVAD | IC₅₀ | 4 nM | >1000-fold less potent | [1] |

Table 3: Kinase Selectivity Profile of this compound

This compound was profiled against a panel of 339 human kinases at a concentration of 10 µM. The detailed supplementary data containing the full kinase panel results from the primary publication by Berger et al. (2015) is not publicly available in a downloadable tabular format. However, the study reports that this compound is exceptionally selective for RIPK1.

| Parameter | Result | Reference |

| Kinase Panel Size | 339 kinases | [1] |

| This compound Concentration | 10 µM | [1] |

| Inhibition | <50% inhibition for all 339 kinases tested | [1] |

| Selectivity Fold | >10,000-fold for RIPK1 | [2][3] |

Table 4: Off-Target Activity Profile

| Target | Activity | Note | Reference |

| Indoleamine-2,3-dioxygenase (IDO) | Inactive | Unlike Necrostatin-1, which shows off-target IDO inhibition. | [1][4] |

| TNF-mediated NF-κB activation | No effect | Tested in Bone Marrow-Derived Macrophages (BMDMs). | [1] |

| TNF + Cycloheximide-induced apoptosis | No effect | Tested in Bone Marrow-Derived Macrophages (BMDMs). | [1] |

Signaling Pathways Modulated by this compound

This compound specifically inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptosis. The following diagram illustrates the canonical TNF-induced necroptosis pathway and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the methods described in the primary literature.

Fluorescence Polarization (FP) Binding Assay

This assay directly measures the binding affinity of this compound to the ATP-binding pocket of the RIPK1 kinase domain.

Protocol:

-

Reagents:

-

Purified GST-tagged RIPK1 kinase domain (amino acids 1-375) at a final concentration of 10 nM.

-

A fluorescently-labeled ATP-competitive ligand at a final concentration of 5 nM.

-

This compound, GSK962, and Nec-1 serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well plate, combine the purified RIPK1 kinase domain and the fluorescent ligand.

-

Add the serially diluted compounds to the wells.

-

Incubate the plate at room temperature.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to controls.

-

IC₅₀ values are determined by fitting the data to a four-parameter logistical curve using appropriate software.

-

ADP-Glo™ Kinase Assay

This luminescent assay measures the kinase activity of RIPK1 by quantifying the amount of ADP produced during the phosphorylation reaction.

Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing 10 nM GST-RIPK1 (1-375), 50 µM ATP, and the test compound (this compound, GSK962, or Nec-1) in kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, 0.5 mg/ml BSA, 0.02% CHAPS).

-

Incubate at room temperature for 4 hours.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

-

Measurement:

-

Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition of kinase activity relative to DMSO controls.

-

Determine IC₅₀ values using non-linear regression analysis.

-

Cellular Necroptosis Assay

This cell-based assay evaluates the ability of this compound to inhibit necroptotic cell death induced by TNFα in the presence of a pan-caspase inhibitor.

Protocol:

-

Cell Culture:

-

Seed murine L929 or human U937 cells in 96-well plates.

-

-

Compound Treatment:

-

Pre-treat the cells with a serial dilution of this compound, GSK962, or Nec-1 for a specified period (e.g., 30 minutes).

-

-

Necroptosis Induction:

-

Stimulate the cells with TNFα (e.g., 100 ng/ml) and a pan-caspase inhibitor such as zVAD-FMK (e.g., 50 µM) or QVD-Oph.

-

Incubate the plates overnight.

-

-

Viability Measurement:

-

Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels.

-

-

Data Analysis:

-

Normalize the data to untreated controls to determine the percentage of cell viability.

-

Calculate IC₅₀ values by plotting percent viability against compound concentration and fitting to a dose-response curve.

-

In Vivo TNF-Induced Sterile Shock Model

This in vivo model assesses the efficacy of this compound in preventing the lethal hypothermia induced by the administration of TNFα and a caspase inhibitor, a process dependent on RIPK1 kinase activity.

Protocol:

-

Animal Model:

-

Use C57BL/6 mice.

-

-

Compound Administration:

-

Administer this compound (e.g., 0.2, 2, and 10 mg/kg), GSK962, or Nec-1 via intraperitoneal (i.p.) injection.

-

-

Induction of Shock:

-

After a short pre-treatment period (e.g., 15 minutes), intravenously (i.v.) inject a combination of TNFα and zVAD-FMK.

-

-

Monitoring:

-

Monitor the core body temperature of the mice at regular intervals over several hours using a rectal probe.

-

-

Data Analysis:

-

Plot the change in body temperature over time for each treatment group.

-

Assess the statistical significance of protection from hypothermia compared to the vehicle-treated group.

-

Conclusion

This compound is a highly potent and exceptionally selective inhibitor of RIPK1 kinase. Its favorable characteristics, including its high potency in both biochemical and cellular assays, clean off-target profile, and in vivo efficacy, make it a superior tool for elucidating the complex roles of RIPK1 in health and disease. The availability of its inactive enantiomer, GSK962, further strengthens its utility as a specific probe for on-target validation. This guide provides the essential data and methodologies for researchers to effectively utilize this compound in their investigations into RIPK1-mediated signaling pathways.

References

GSK963: A Technical Guide to its Role in Modulating TNF-Induced Cell Death Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It details the compound's mechanism of action in the context of Tumor Necrosis Factor (TNF)-induced cell death, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the complex signaling pathways involved.

Introduction to this compound and TNF-Induced Cell Death

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a critical role in inflammation and immunity.[1][2] Binding of TNF to its receptor, TNFR1, can trigger a variety of cellular responses, including cell survival, inflammation, apoptosis, and a regulated form of necrosis known as necroptosis.[1][2][3] The cellular outcome is determined by a complex interplay of signaling proteins that assemble into distinct complexes.

RIPK1 is a key serine/threonine kinase that acts as a central node in TNF signaling, capable of mediating both pro-survival and pro-death signals.[2][4] The kinase activity of RIPK1 is essential for the induction of necroptosis, a lytic and pro-inflammatory form of cell death.[5][6] In contrast, TNF-induced apoptosis is generally considered to be independent of RIPK1's kinase function.[5][7]

This compound is a chiral, highly potent, and selective small-molecule inhibitor of RIPK1 kinase.[5][8][9] It is structurally distinct from other well-known RIPK1 inhibitors like Necrostatin-1 (Nec-1).[5] Due to its high potency and selectivity, this compound serves as a valuable tool for dissecting the role of RIPK1 kinase activity in various biological processes, particularly in TNF-induced necroptosis.[5][6]

Quantitative Data: The Potency and Selectivity of this compound

This compound exhibits high potency against RIPK1 in both biochemical and cellular assays. Its efficacy in inhibiting TNF-induced necroptosis has been demonstrated across various human and murine cell lines.

Table 1: In Vitro Potency of this compound Against RIPK1 Kinase

| Assay Type | Description | IC50 (this compound) | Reference Compound (Nec-1) IC50 | Source(s) |

| FP Binding Assay | Measures binding affinity to the RIPK1 ATP pocket. | 29 nM | 2 µM | [5][8][9][10] |

| ADP-Glo Kinase Assay | Measures inhibition of RIPK1 autophosphorylation. | 8 nM | 1 µM | [5] |

Table 2: Cellular Potency of this compound in Inhibiting TNF-Induced Necroptosis

| Cell Line | Species | Assay Conditions | IC50 (this compound) | Source(s) |

| L929 (fibrosarcoma) | Murine | TNFα + zVAD-fmk | 1 nM - 3.1 nM | [5][8] |

| U-937 (monocytic) | Human | TNFα + zVAD-fmk | 4 nM | [5][8] |

| Bone Marrow-Derived Macrophages (BMDM) | Murine | TNFα + zVAD-fmk | 3 nM | [5] |

| Neutrophils | Human | TNFα + zVAD-fmk + SMAC mimetic | 0.9 nM | [5][8] |

zVAD-fmk is a pan-caspase inhibitor used to block apoptosis and promote necroptosis.[11][12] SMAC mimetics are compounds that antagonize Inhibitor of Apoptosis Proteins (IAPs).[13]

This compound demonstrates remarkable selectivity, showing over 10,000-fold greater selectivity for RIPK1 compared to a panel of 339 other kinases.[5][9][10] Unlike Nec-1, this compound does not exhibit off-target activity against indoleamine-2,3-dioxygenase (IDO).[5][14] Furthermore, this compound does not affect TNF-induced NF-κB activation or TNF-induced, RIPK1 kinase-independent apoptosis.[5][7]

Signaling Pathways and Mechanism of Action

Upon TNFα binding to TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. This complex, consisting of TRADD, TRAF2/5, cIAP1/2, and RIPK1, primarily mediates pro-survival NF-κB signaling.[1][3] However, under conditions where components of Complex I are depleted or inhibited, a switch to a cell death-inducing pathway occurs through the formation of cytosolic secondary complexes.[2][3]

-

Apoptotic Pathway (Complex IIa): When cIAP1/2 are inhibited, deubiquitinated RIPK1 can scaffold the formation of Complex IIa, which includes FADD and pro-caspase-8.[3][13] This leads to the activation of caspase-8 and the initiation of the apoptotic cascade. This pathway is independent of RIPK1's kinase activity.[5]

-

Necroptotic Pathway (Complex IIb/Necrosome): If caspase-8 is inhibited (e.g., by zVAD-fmk), RIPK1 can interact with and phosphorylate RIPK3, initiating the assembly of the necrosome.[15] Activated RIPK3 then phosphorylates the mixed-lineage kinase domain-like protein (MLKL), the terminal effector of necroptosis.[16][17] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and cell lysis.[15][16] The kinase activity of RIPK1 is indispensable for this process.

This compound specifically inhibits the kinase activity of RIPK1, thereby preventing the phosphorylation of RIPK3 and the subsequent formation of the active necrosome. This effectively blocks the necroptotic cell death pathway.

Diagrams of Signaling Pathways

Caption: TNF-induced cell death pathways and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effect of this compound on TNF-induced necroptosis.

Cell Viability Assay to Measure Necroptosis Inhibition

This protocol is designed to quantify the protective effect of this compound against TNF-induced necroptosis.

Materials:

-

L929 or U937 cells

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Human or mouse TNFα (specific activity should be noted)

-

zVAD-fmk (pan-caspase inhibitor), 50 mM stock in DMSO

-

This compound, 10 mM stock in DMSO

-

Sterile 96-well, flat-bottom, clear-walled tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Pre-treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 pM to 10 µM. Remove the old media from the cells and add 50 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells. Incubate for 30 minutes to 1 hour at 37°C.[5]

-

Necroptosis Induction: Prepare a solution of TNFα and zVAD-fmk in complete growth medium. For L929 cells, a final concentration of 100 ng/mL TNFα and 20-50 µM zVAD-fmk is typically used.[5] For U937 cells, 100 ng/mL TNFα and 25 µM zVAD-fmk can be used.[5] Add 50 µL of this induction solution to each well (except for the untreated control wells).

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[5][8]

-

Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically 100 µL).

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the untreated control (100% viability) and the TNFα + zVAD-fmk treated vehicle control (0% viability). Plot the percentage of viability against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.

Diagram of Experimental Workflow

Caption: Workflow for assessing this compound's inhibition of necroptosis.

Western Blot Analysis of RIPK1 and MLKL Phosphorylation

This protocol is used to directly assess the inhibitory effect of this compound on the necroptotic signaling cascade.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs) or other relevant cell type

-

Complete growth medium

-

TNFα

-

zVAD-fmk

-

This compound

-

6-well tissue culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed BMDMs in 6-well plates. Pre-treat cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 30-60 minutes.[5][10]

-

Necroptosis Induction: Stimulate the cells with TNFα (e.g., 50 ng/mL) and zVAD-fmk (e.g., 50 µM) for a specified time course (e.g., 1-6 hours) to capture the phosphorylation events.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein (e.g., total RIPK1) and a loading control (e.g., β-actin) to ensure equal protein loading.

Logical Relationship and Mechanism of Action

The core function of this compound is the specific inhibition of RIPK1's kinase activity. This single action has a decisive effect on the outcome of TNF signaling when the apoptotic pathway is compromised.

Diagram of this compound's Mechanism of Action

References

- 1. Trigger Points of Necroptosis (RIPK1, RIPK3, and MLKL)—Promising Horizon or Blind Alley in Therapy of Colorectal Cancer? [mdpi.com]

- 2. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential effects of caspase inhibitors on TNF-induced necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. youtube.com [youtube.com]

- 16. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on GSK963: A Technical Guide to its Role in Necroinflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on GSK963, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). The document elucidates the critical role of this compound in the context of necroinflammation, a form of regulated necrosis that is increasingly implicated in a wide range of inflammatory and degenerative diseases. This guide details the mechanism of action of this compound, provides comprehensive quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes the complex signaling pathways and experimental workflows involved in its study.

Core Concepts: Necroinflammation and the Role of RIPK1

Necroinflammation is a regulated form of necrotic cell death characterized by the release of intracellular contents, known as damage-associated molecular patterns (DAMPs), which trigger an inflammatory response.[1] This process is distinct from apoptosis, a non-inflammatory form of programmed cell death. A key mediator of necroinflammation is RIPK1, a serine/threonine kinase that acts as a central node in cell death and survival signaling pathways.[1]

Under conditions where apoptosis is inhibited, such as in the presence of caspase inhibitors, the kinase activity of RIPK1 can initiate a form of programmed necrosis called necroptosis. This process involves the recruitment and phosphorylation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL).[2][3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[2][3][4]

This compound: A Potent and Selective RIPK1 Inhibitor

This compound is a chiral small-molecule inhibitor that demonstrates high potency and selectivity for RIPK1 kinase.[5] Its development has provided researchers with a valuable tool to investigate the role of RIPK1-mediated necroinflammation in various pathological conditions.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the inhibitory activity and efficacy of this compound from foundational research studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |

| Fluorescence Polarization (FP) Binding Assay | RIPK1 | Cell-free | 29 | [6] |

| ADP-Glo Kinase Assay | RIPK1 Autophosphorylation | Cell-free | 8 | [1] |

| Cell Viability Assay (Necroptosis) | RIPK1-dependent cell death | L929 (mouse fibrosarcoma) | 1 | [7] |

| Cell Viability Assay (Necroptosis) | RIPK1-dependent cell death | U937 (human monocytic) | 4 | [7] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | Administration Route | Dose (mg/kg) | Effect | Reference |

| TNF-induced sterile shock (C57BL/6 mice) | Intraperitoneal (i.p.) | 0.2 | Significant protection from hypothermia | [7] |

| TNF-induced sterile shock (C57BL/6 mice) | Intraperitoneal (i.p.) | 2 | Complete protection from hypothermia | [7][8] |

| Pharmacokinetic Profiling (C57BL/6 mice) | Intraperitoneal (i.p.) | 10 | Apparent half-life greater than Nec-1 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

RIPK1 Kinase Activity Assay (ADP-Glo™)

This protocol describes the measurement of RIPK1 autophosphorylation activity in a cell-free system.

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution

-

This compound (or other inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Opaque-walled 384-well plates

Procedure:

-

Prepare Reagents:

-

Thaw all components of the ADP-Glo™ Kinase Assay Kit and equilibrate to room temperature.

-

Prepare a 2X kinase solution by diluting the RIPK1 enzyme in Kinase Reaction Buffer.

-

Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute in Kinase Reaction Buffer to a 2X final concentration.

-

-

Kinase Reaction:

-

Add 2.5 µL of 2X this compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of 2X kinase solution to each well.

-

Initiate the reaction by adding 5 µL of 2X substrate/ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Necroptosis Cell Viability Assay (CellTiter-Glo®)

This protocol details the induction of necroptosis in cell culture and the measurement of cell viability to assess the inhibitory effect of this compound.

Materials:

-

L929 or U937 cells

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Opaque-walled 96-well plates

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the this compound dilutions for 1 hour.

-

-

Necroptosis Induction:

-

Add TNF-α (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM) to the wells to induce necroptosis.

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

-

In Vivo TNF-α-Induced Sterile Shock Model

This protocol describes a model of systemic inflammation in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

C57BL/6 mice

-

Recombinant murine TNF-α

-

Pan-caspase inhibitor (z-VAD-FMK)

-

This compound formulated for intraperitoneal (i.p.) injection

-

Vehicle control

-

Rectal thermometer

Procedure:

-

Animal Acclimatization:

-

Acclimatize mice to the experimental conditions for at least one week.

-

-

Compound Administration:

-

Administer this compound (e.g., 0.2, 2 mg/kg) or vehicle via i.p. injection 30 minutes prior to the TNF-α challenge.

-

-

Induction of Shock:

-

Administer a lethal dose of murine TNF-α (e.g., 10 µ g/mouse ) and z-VAD-FMK (e.g., 20 mg/kg) via intravenous (i.v.) or i.p. injection.

-

-

Monitoring:

-

Monitor the core body temperature of the mice at regular intervals using a rectal thermometer.

-

Observe the mice for signs of morbidity and mortality.

-

-

Data Analysis:

-

Plot the change in body temperature over time for each treatment group.

-

Analyze the survival data using Kaplan-Meier curves.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and workflows relevant to the study of this compound and necroinflammation.

Caption: Necroinflammation signaling pathway highlighting the central role of RIPK1.

Caption: Experimental workflow for the discovery and characterization of RIPK1 inhibitors.

Caption: Logical relationship of this compound's mechanism of action in preventing necroptosis.

Conclusion

This compound has emerged as a pivotal research tool for dissecting the intricate mechanisms of necroinflammation. Its high potency and selectivity for RIPK1 have enabled a deeper understanding of the role of this kinase in a multitude of diseases. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore the therapeutic potential of targeting RIPK1-mediated necroinflammation. Future research will likely focus on the development of next-generation RIPK1 inhibitors with improved pharmacokinetic and safety profiles for clinical applications.

References

- 1. RIP1, RIP3, and MLKL Contribute to Cell Death Caused by Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational interconversion of MLKL and disengagement from RIPK3 precede cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor Necrosis Factor induced inflammation in mice | Bienta [bienta.net]

- 6. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. OUH - Protocols [ous-research.no]

- 8. ulab360.com [ulab360.com]

In-Depth Technical Guide to GSK963: A Potent and Selective RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK963 is a highly potent and selective, chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its ability to specifically target RIPK1-mediated necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases, has positioned it as a critical tool for preclinical research.[4][5][6] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its biological evaluation are also presented, alongside visualizations of its signaling pathway and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, with the formal name 1-[(5S)-4,5-dihydro-5-phenyl-1H-pyrazol-1-yl]-2,2-dimethyl-1-propanone, is a structurally distinct compound from other well-known RIPK1 inhibitors like Necrostatin-1 (Nec-1).[5][7] Its chirality is a key feature, with its inactive enantiomer, GSK962, serving as an essential negative control in experiments to confirm on-target effects.[1][3][5]

| Property | Value | Reference |

| CAS Number | 2049868-46-2 | [1][3][7] |

| Molecular Formula | C₁₄H₁₈N₂O | [3][7][8] |

| Molecular Weight | 230.31 g/mol | [3][8] |

| Appearance | White solid | [8] |

| Solubility | Soluble in DMSO and Acetonitrile | [7] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [8] |

Mechanism of Action and Signaling Pathway

This compound functions as a highly selective inhibitor of the kinase activity of RIPK1.[1][2][3][9] RIPK1 is a crucial regulator of cellular signaling pathways that determine cell fate, particularly in response to inflammatory stimuli such as Tumor Necrosis Factor (TNF).[6] In the presence of caspase inhibitors, TNF can trigger a form of programmed necrosis known as necroptosis, which is dependent on the kinase activity of RIPK1. This compound binds to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and the subsequent recruitment and phosphorylation of downstream effectors like RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), thereby inhibiting the execution of necroptosis.[10]

Caption: RIPK1 Signaling Pathway Inhibition by this compound.

Quantitative Data

This compound exhibits impressive potency and selectivity, as summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | Species | IC₅₀ | Reference |

| FP Binding Assay | RIPK1 | - | 29 nM | [1][9] |

| Necroptosis Assay (TNF+zVAD) | L-929 cells | Murine | 1 nM | [5][7] |

| Necroptosis Assay (TNF+zVAD) | U937 cells | Human | 4 nM | [5][7] |

| Necroptosis Assay (TNF+zVAD) | BMDM | Murine | 3 nM | [11] |

| Necroptosis Assay (TNF+zVAD+SMAC mimetic) | Primary Neutrophils | Human | 0.9 nM | [11] |

Table 2: Selectivity and In Vivo Efficacy of this compound

| Parameter | Description | Result | Reference |

| Kinase Selectivity | Tested against a panel of 339 kinases at 10 µM. | >10,000-fold selective for RIPK1. | [1][3][5][9] |

| IDO Activity | Off-target activity against indoleamine-2,3-dioxygenase. | No measurable activity. | [5][7] |

| In Vivo Model | TNF+zVAD-induced hypothermia in C57BL/6 mice. | 2 mg/kg dose provided complete protection. | [1][5] |

| Inactive Enantiomer (GSK962) | Potency in necroptosis assays. | At least 1000-fold less potent than this compound. | [5][8] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, this compound belongs to the chemical class of dihydropyrazole derivatives. The general synthesis of such compounds often involves the condensation of an α,β-unsaturated ketone with a hydrazine derivative.

In Vitro Necroptosis Assay

This protocol is adapted from studies evaluating the inhibition of TNF-induced necroptosis.[5][11]

Caption: Workflow for In Vitro Necroptosis Assay.

Detailed Steps:

-

Cell Plating: Seed L929 or U937 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound, the inactive enantiomer GSK962, and a vehicle control (e.g., DMSO). Pre-treat the cells with the compounds for 30 minutes.

-

Necroptosis Induction: Add a combination of TNF (e.g., 100 ng/mL) and a pan-caspase inhibitor like zVAD-FMK (e.g., 25-50 µM) to the wells.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator.

-

Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

In Vivo TNF-Induced Hypothermia Model

This protocol is based on a model of sterile shock in mice.[5]

Detailed Steps:

-

Animal Model: Use C57BL/6 mice.

-

Compound Administration: Administer this compound (e.g., 0.2, 2, and 10 mg/kg), GSK962 (e.g., 20 mg/kg as a negative control), or vehicle via intraperitoneal (i.p.) injection.

-

Induction of Shock: After 15 minutes, induce shock by intravenous (i.v.) injection of TNF (e.g., 1.25 µg per mouse) and zVAD-FMK.

-

Temperature Monitoring: Monitor the core body temperature of the mice at regular intervals.

-

Endpoint: The primary endpoint is the prevention of hypothermia induced by the TNF/zVAD challenge.

Immunoblot Analysis of RIPK1 Signaling

This protocol can be used to assess the effect of this compound on the phosphorylation of downstream targets of RIPK1.[9]

Detailed Steps:

-

Cell Treatment: Pre-treat bone marrow-derived macrophages (BMDMs) with this compound (e.g., 100 nM), GSK962 (100 nM), or another RIPK1 inhibitor like Nec-1 (10 µM) for 30 minutes.

-

Stimulation: Stimulate the cells with TNF (e.g., 50 ng/mL) for 5 and 15 minutes.

-

Cell Lysis: Prepare cell lysates using a lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Antibody Probing: Probe the blots with primary antibodies against proteins of interest (e.g., phospho-IκB, total IκB, and a loading control like tubulin) followed by secondary antibodies.

-

Detection: Visualize the protein bands using an appropriate detection method.

Conclusion

This compound is a powerful and highly selective research tool for investigating the role of RIPK1 kinase activity in necroptosis and related inflammatory signaling pathways. Its superior potency and selectivity compared to earlier inhibitors like Nec-1, along with the availability of its inactive enantiomer, make it an invaluable asset for in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the therapeutic potential of RIPK1 inhibition.

References

- 1. | BioWorld [bioworld.com]

- 2. Receptor-interacting protein kinase 1 (RIPK1) inhibitor: a review of the patent literature (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of RIP1 kinase: a patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patents Assigned to GlaxoSmithKline LLC - Justia Patents Search [patents.justia.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2023225041A1 - Ripk1 inhibitors and methods of use - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2021252307A1 - Ripk1 inhibitors and methods of use - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2018060947A1 - 1-phenylpropanone compounds and use thereof - Google Patents [patents.google.com]

- 11. US10736896B2 - Substituted 5-fluoro-1H-pyrazolopyridines and their use - Google Patents [patents.google.com]

GSK963: A Technical Guide to its Impact on Necrosome Complex Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation and certain neurodegenerative diseases. The formation of the necrosome, a protein complex minimally composed of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL), is the central event in the execution of necroptosis. GSK963 has emerged as a highly potent and selective small molecule inhibitor of RIPK1 kinase activity. This technical guide provides an in-depth analysis of this compound's mechanism of action, its profound impact on the formation and function of the necrosome complex, and detailed experimental protocols for its investigation.

Introduction to Necroptosis and the Necrosome

Necroptosis is a lytic, pro-inflammatory form of programmed cell death.[1] Unlike apoptosis, it is independent of caspase activity and is instead orchestrated by the sequential activation of RIPK1, RIPK3, and MLKL.[2] The assembly of these proteins into a high-molecular-weight complex, the necrosome, is the critical checkpoint for the initiation of necroptosis.[3]

The canonical pathway is often initiated by extrinsic signals, such as Tumor Necrosis Factor (TNF).[3] Upon TNF-α stimulation in the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to a conformational change that facilitates its interaction with RIPK3 via their respective RIP Homology Interaction Motifs (RHIMs).[2] This interaction leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[4]

This compound: A Potent and Selective RIPK1 Kinase Inhibitor

This compound is a chiral small-molecule inhibitor that specifically targets the kinase activity of RIPK1.[5] It is structurally distinct from other well-known RIPK1 inhibitors like Necrostatin-1 (Nec-1).[3] this compound exhibits high potency in inhibiting RIPK1-dependent necroptosis in both human and murine cells, with IC50 values in the low nanomolar range.[5] Furthermore, it displays remarkable selectivity for RIPK1 over a wide range of other kinases, making it a valuable tool for specifically probing the role of RIPK1 kinase activity.[6]

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of RIPK1, thereby preventing its autophosphorylation and subsequent kinase activation.[5] This inhibition of RIPK1 kinase activity is the pivotal event that blocks the downstream signaling cascade leading to necrosome formation and necroptosis. By preventing the initial activation of RIPK1, this compound effectively abrogates the recruitment and phosphorylation of RIPK3 and, consequently, the phosphorylation and activation of MLKL.[7]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on necroptosis in various cell lines.

| Cell Line | Species | Necroptosis Induction Stimuli | This compound IC50 (nM) | Reference |

| L929 | Murine | TNF + zVAD | 1 | [5] |

| U937 | Human | TNF + zVAD | 4 | [5] |

| Primary BMDM | Murine | TNF + zVAD | 3 | [5] |

| Primary Human Neutrophils | Human | TNF + zVAD + SMAC mimetic | 0.9 | [5] |

Table 1: In Vitro Efficacy of this compound in Inhibiting Necroptosis. BMDM: Bone Marrow-Derived Macrophages.

| Parameter | Value | Reference |

| RIPK1 Kinase Inhibition (Biochemical Assay) | IC50 = 29 nM | [6] |

| Selectivity | >10,000-fold selective for RIPK1 over 339 other kinases | [6] |

Table 2: Biochemical Potency and Selectivity of this compound.

Visualizing the Impact of this compound on Necrosome Formation

The following diagrams illustrate the necroptosis signaling pathway and the workflow for assessing the impact of this compound.

Caption: Necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.

Caption: Experimental workflow to assess this compound's impact on necrosome formation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on necrosome complex formation.

Induction of Necroptosis in Cell Culture

This protocol describes the induction of necroptosis in a human cell line, such as HT-29 or U937.

Materials:

-

HT-29 or U937 cells

-

Complete growth medium (e.g., McCoy's 5A for HT-29, RPMI-1640 for U937) with 10% FBS

-

Human TNF-α (recombinant)

-

zVAD-FMK (pan-caspase inhibitor)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

6-well or 96-well cell culture plates

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

-

Prepare stock solutions of TNF-α, zVAD-FMK, and this compound in DMSO.

-

Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 30 minutes to 1 hour.[8]

-

To induce necroptosis, add TNF-α (e.g., 30-100 ng/mL) and zVAD-FMK (e.g., 20-50 µM) to the cell culture medium.[8][9]

-

Incubate the cells for the desired time period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

Co-Immunoprecipitation (Co-IP) to Analyze Necrosome Assembly

This protocol is for immunoprecipitating the necrosome complex to assess the interaction between its components.

Materials:

-

Cell lysates from necroptosis-induced and this compound-treated cells

-

Co-IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors)[10]

-

Anti-RIPK1 or Anti-RIPK3 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-RIPK1, anti-RIPK3, anti-MLKL, anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL)

Procedure:

-

Lyse cells in Co-IP lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the primary antibody (e.g., anti-RIPK3) overnight at 4°C with gentle rotation.[11]

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with Co-IP wash buffer.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluates by Western blotting using antibodies against RIPK1, RIPK3, and MLKL to detect the co-precipitated proteins. A decrease in the co-immunoprecipitated proteins in this compound-treated samples indicates disruption of the necrosome complex.

Western Blotting for Phosphorylated Necrosome Components

This protocol is for detecting the phosphorylation status of RIPK1, RIPK3, and MLKL.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-RIPK1 (Ser166), anti-p-RIPK3 (Ser227 for human, Ser232 for mouse), anti-p-MLKL (Ser358 for human, Ser345 for mouse)[12][13]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the phosphorylated forms of RIPK1, RIPK3, and MLKL in this compound-treated samples confirms its inhibitory effect on necrosome activation.

In Situ Proximity Ligation Assay (PLA) for Visualizing Necrosome Formation

PLA allows for the visualization of protein-protein interactions within intact cells.

Materials:

-

Cells grown on coverslips

-

Fixation and permeabilization buffers

-

Primary antibodies from different species (e.g., rabbit anti-RIPK1 and mouse anti-RIPK3)

-

PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

-

Ligation and amplification reagents (Duolink® In Situ Detection Reagents)

-

Fluorescence microscope

Procedure:

-

Fix and permeabilize cells grown on coverslips.

-

Incubate with a pair of primary antibodies that recognize RIPK1 and RIPK3.

-

Incubate with PLA probes, which are secondary antibodies conjugated with oligonucleotides.

-

Add ligase to join the oligonucleotides if the proteins are in close proximity (<40 nm), forming a circular DNA template.

-

Amplify the circular DNA template via rolling circle amplification.

-

Hybridize fluorescently labeled oligonucleotides to the amplified DNA.

-

Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents an interaction between RIPK1 and RIPK3. A decrease in the number of PLA signals per cell in this compound-treated samples provides quantitative evidence of the disruption of necrosome formation.[14]

Immunofluorescence for Necrosome Puncta Visualization

This method allows for the visualization of the subcellular localization of necrosome components.

Materials:

-

Cells grown on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)[15]

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-RIPK3, anti-p-MLKL)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Confocal microscope

Procedure:

-

Fix and permeabilize the cells.

-

Block non-specific binding sites.

-

Incubate with primary antibodies.

-

Incubate with fluorophore-conjugated secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a confocal microscope. In necroptotic cells, RIPK3 and p-MLKL will form distinct punctate structures, representing the necrosomes.[16] The absence or significant reduction of these puncta in this compound-treated cells demonstrates the inhibition of necrosome assembly.

Conclusion

This compound is a powerful and specific inhibitor of RIPK1 kinase activity, effectively blocking the formation of the necrosome complex and subsequent necroptotic cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms of necroptosis and to evaluate the efficacy of this compound and other potential therapeutic agents targeting this pathway. The combination of quantitative biochemical assays and advanced imaging techniques will continue to unravel the complexities of necrosome regulation and its role in health and disease.

References

- 1. bioradiations.com [bioradiations.com]

- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Proteasome inhibition blocks necroptosis by attenuating death complex aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RIP1, RIP3, and MLKL Contribute to Cell Death Caused by Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regression of apoptosis-resistant colorectal tumors by induction of necroptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Visualizing Endogenous Necrosomes in Necrosomes by In Situ Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Seeing is believing: a breakthrough to visualize necrosomes in the tissue - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK963 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK963 is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis, a form of regulated necrotic cell death.[1][2][3][4] Understanding the in vitro efficacy of this compound in protecting cells from necroptotic stimuli is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing the effect of this compound on cell viability in response to a necroptosis-inducing stimulus using common in vitro assays.

Mechanism of Action: RIPK1 and Necroptosis

Necroptosis is a programmed cell death pathway that is activated under conditions where apoptosis is inhibited. It is implicated in the pathogenesis of various inflammatory and degenerative diseases. The core of the necroptosis signaling pathway involves the activation of RIPK1, which, in a complex with RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein, leads to the phosphorylation of MLKL. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death. This compound specifically inhibits the kinase activity of RIPK1, thereby blocking this signaling cascade and preventing necroptotic cell death.[1][2][5][6]

Figure 1: Simplified signaling pathway of TNFα-induced necroptosis and the inhibitory action of this compound.

Experimental Protocols

This section provides protocols for three common colorimetric and luminescent cell viability assays: MTT, alamarBlue (Resazurin), and CellTiter-Glo. The choice of assay may depend on the cell type, experimental throughput, and available equipment.

General Workflow

The overall experimental workflow for assessing the cytoprotective effect of this compound against necroptosis is as follows:

Figure 2: General experimental workflow for the this compound in vitro cell viability assay.

Materials and Reagents

-

This compound (and inactive enantiomer GSK962 for control)

-

Cell line susceptible to necroptosis (e.g., L929, U937, HT-29)

-

Complete cell culture medium

-

Necroptosis-inducing agent (e.g., TNFα)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Phosphate-buffered saline (PBS)

-

96-well clear or opaque-walled tissue culture plates

-

Selected viability assay reagent (MTT, alamarBlue, or CellTiter-Glo)

-

Solubilization buffer (for MTT assay)

-

Plate reader (spectrophotometer for MTT and alamarBlue, luminometer for CellTiter-Glo)

Protocol 1: MTT Assay

This colorimetric assay measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound (and GSK962) in DMSO. Further dilute in complete culture medium to achieve the desired final concentrations.

-

Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or GSK962. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1-2 hours.

-

Necroptosis Induction: Add the necroptosis-inducing stimulus (e.g., TNFα in combination with a caspase inhibitor like z-VAD-FMK) to the appropriate wells.

-

Incubation: Incubate the plate for a predetermined duration (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: alamarBlue (Resazurin) Assay

This is a fluorometric/colorimetric assay where the redox indicator resazurin is reduced to the fluorescent resorufin by metabolically active cells.

-

Cell Seeding to Incubation: Follow steps 1-5 as described in the MTT assay protocol.

-

alamarBlue Addition: Add alamarBlue reagent (typically 10% of the culture volume) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.

Protocol 3: CellTiter-Glo Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction that generates a luminescent signal.

-

Cell Seeding to Incubation: Follow steps 1-5 as described in the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

-

Reagent Preparation: Equilibrate the CellTiter-Glo reagent to room temperature.

-

Lysis and Signal Generation: Add a volume of CellTiter-Glo reagent equal to the volume of the cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a luminometer.

Data Presentation and Analysis

Data Summary Tables

Quantitative data should be presented in a clear and structured format. The following tables provide templates for recording and presenting experimental results.

| Table 1: Experimental Conditions | |

| Cell Line: | e.g., L929 |

| Seeding Density: | e.g., 2 x 104 cells/well |

| Necroptosis Stimulus: | e.g., 30 ng/mL TNFα + 20 µM z-VAD-FMK |

| This compound Concentrations: | e.g., 0.1, 1, 10, 100, 1000 nM |

| Incubation Time: | e.g., 24 hours |

| Assay Method: | e.g., MTT |

| Table 2: Raw Absorbance/Fluorescence/Luminescence Data (Example) | |||||

| Treatment | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |

| Vehicle Control | Value | Value | Value | Value | Value |

| Stimulus Only | Value | Value | Value | Value | Value |

| Stimulus + this compound (0.1 nM) | Value | Value | Value | Value | Value |

| Stimulus + this compound (1 nM) | Value | Value | Value | Value | Value |

| ... | ... | ... | ... | ... | ... |

| Stimulus + GSK962 (1000 nM) | Value | Value | Value | Value | Value |

| Table 3: Calculated Cell Viability and IC50 | |

| Treatment | % Cell Viability |

| Vehicle Control | 100% |

| Stimulus Only | Calculated Value |

| Stimulus + this compound (0.1 nM) | Calculated Value |

| Stimulus + this compound (1 nM) | Calculated Value |

| ... | ... |

| IC50 (this compound) | Calculated Value |

Data Analysis

-

Background Subtraction: Subtract the average absorbance/fluorescence/luminescence of the media-only blank wells from all other readings.

-

Normalization: Normalize the data to the vehicle-treated control wells, which are set to 100% viability. The viability of the treated cells is calculated as: % Viability = [(Sample Reading - Stimulus Only Reading) / (Vehicle Control Reading - Stimulus Only Reading)] x 100

-

IC50 Determination: Plot the percent cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that restores 50% of the cell viability lost due to the necroptotic stimulus.

Controls

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This represents 100% viability.

-

Stimulus Only Control: Cells treated with the necroptosis-inducing agent(s) to establish the maximum level of cell death.

-

Negative Compound Control: Use the inactive enantiomer, GSK962, at a high concentration to demonstrate the on-target specificity of this compound. GSK962 should not show significant protection against necroptosis.

By following these detailed protocols and data analysis guidelines, researchers can reliably assess the in vitro efficacy of this compound in preventing necroptotic cell death, contributing to a better understanding of its therapeutic potential.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. broadpharm.com [broadpharm.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. promega.com [promega.com]

Application Notes and Protocols for GSK963 in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK963 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis, a form of programmed cell death.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in primary cell culture systems, offering insights into its mechanism of action and practical guidance for experimental design.

Mechanism of Action

This compound is a chiral small-molecule inhibitor that specifically targets the kinase activity of RIPK1.[1][2] It exhibits high selectivity, being over 10,000-fold more selective for RIPK1 than for a panel of 339 other kinases.[1][3] By inhibiting RIPK1 autophosphorylation, this compound effectively blocks the downstream signaling cascade that leads to necroptotic cell death.[4] Unlike the less potent RIPK1 inhibitor Necrostatin-1 (Nec-1), this compound does not inhibit indoleamine 2,3-dioxygenase (IDO).[3][5]

Signaling Pathway of RIPK1-Mediated Necroptosis

The binding of tumor necrosis factor (TNF) to its receptor (TNFR1) can trigger the formation of Complex I, which can lead to gene transcription and cell survival. However, under conditions where caspase-8 is inhibited, RIPK1 can dissociate from Complex I and form a necrosome complex with RIPK3. This complex, through a series of phosphorylation events, activates the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate effector of necroptosis. MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death. This compound inhibits the kinase activity of RIPK1, thereby preventing the formation and activation of the necrosome.

References

Application Notes: Detection of p-RIPK1 Inhibition by GSK963 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways, governing inflammation and programmed cell death, including necroptosis. The phosphorylation of RIPK1 at serine 166 (p-RIPK1) is a key indicator of its activation and the initiation of the necroptotic cascade. GSK963 is a potent and highly selective chiral small-molecule inhibitor of RIPK1 kinase activity, making it a valuable tool for studying necroptosis and a potential therapeutic agent for inflammatory and neurodegenerative diseases.[1][2][3] These application notes provide a detailed protocol for the detection of p-RIPK1 (Ser166) levels by Western blot in response to treatment with this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the kinase domain of RIPK1.[1][2] This inhibition prevents the autophosphorylation of RIPK1 at Ser166, a crucial step in the formation of the necrosome, a signaling complex essential for the execution of necroptosis. By blocking RIPK1 kinase activity, this compound effectively suppresses the downstream signaling events that lead to programmed necrosis.

Quantitative Data Summary

The inhibitory potency of this compound on RIPK1-mediated necroptosis has been determined in various cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in inhibiting cell death induced by Tumor Necrosis Factor (TNF) in the presence of a caspase inhibitor (zVAD-FMK), which forces the cells to undergo necroptosis.

| Cell Line | Organism | IC50 for Necroptosis Inhibition | Reference |

| L-929 | Mouse | 1 nM | [3] |

| U937 | Human | 4 nM | [3] |

| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | 3 nM | [3] |

| Primary Neutrophils | Human | 0.9 nM | [3] |

Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway and the inhibitory action of this compound.

Caption: RIPK1-Mediated Necroptosis and Inhibition by this compound.

Experimental Workflow

The diagram below outlines the key steps for performing a Western blot to detect p-RIPK1.

References

Application Note: GSK963 Solubility and Preparation for Cell Culture

For Research Use Only.

Abstract

GSK963 is a potent, selective, and brain-penetrant inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). As a key regulator of cellular necroptosis and inflammation, RIPK1 is a significant target in various disease models[1][2][3]. This compound blocks RIPK1 kinase activity-dependent necroptosis with high efficacy in both in vitro and in vivo settings. This document provides detailed protocols for the solubilization of this compound and its preparation for use in cell culture experiments, along with key technical data and pathway information to guide researchers.

Properties and Solubility of this compound

This compound is a chiral small molecule that is functionally distinct from other inhibitors like Necrostatin-1 as it does not inhibit indolamine-2,3-dioxygenase (IDO)[4]. For consistent experimental results, it is crucial to ensure complete solubilization of the compound. This compound is supplied as a white to beige powder.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O | [5] |

| Molecular Weight | 230.31 g/mol | [6][7] |

| CAS Number | 2049868-46-2 | [6][7] |

| Appearance | White to Beige Powder |

Table 2: Solubility of this compound in Common Solvents

| Solvent | Solubility | Notes | Reference |

| DMSO | 2 - 200 mg/mL (8.68 - 868.39 mM) | Sonication and use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. | [6][7][8] |

| Ethanol | ~46 mg/mL | [7][9] | |

| Water | Insoluble | [7] | |

| Acetonitrile | Soluble | [4] |

Note: Solubility can vary between batches and based on the purity and handling of the compound and solvent.

Table 3: In Vitro Potency of this compound

| Assay Type | Cell Line / Target | IC₅₀ / EC₅₀ | Reference |

| Biochemical Assay (FP) | RIPK1 Kinase | 29 nM | [7] |

| Cell-Based Necroptosis | Mouse L929 Cells | 1 nM | [8][10] |

| Cell-Based Necroptosis | Human U937 Cells | 4 nM | [8][10] |

| Cell-Based Necroptosis | Human Neutrophils | 0.9 nM | [8] |

Protocols for Cell Culture Applications

Proper handling and preparation of this compound are vital for obtaining reliable and reproducible results. The following protocols provide a step-by-step guide for preparing stock and working solutions for typical cell-based assays.

Materials and Equipment

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile, complete cell culture medium appropriate for your cell line

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated pipettes and sterile tips

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, which can be stored for long-term use.

-

Pre-warm an aliquot of anhydrous DMSO to room temperature.

-

Weigh this compound powder accurately. To prepare 1 mL of a 10 mM stock solution, you will need 2.30 mg of this compound (Molecular Weight = 230.31). Calculation: 0.010 mol/L * 0.001 L * 230.31 g/mol = 0.00230 g = 2.30 mg

-

Add the this compound powder to a sterile 1.5 mL microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube. For 2.30 mg of this compound, add 1 mL of DMSO.

-

Promote Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If particles are still visible, sonicate the solution for 5-10 minutes until the solution is clear[6][8].

-

Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to one year[7][11].

Protocol 2: Preparation of Working Solutions for Cell Treatment

Working solutions are prepared by diluting the stock solution directly into the cell culture medium immediately before use.

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Determine the final concentration needed for your experiment. Effective concentrations in cell culture are typically in the low nanomolar range (e.g., 10-100 nM)[7][10].

-

Perform a serial dilution. It is not recommended to dilute the 10 mM stock directly to a final nanomolar concentration in a large volume of media. Instead, perform one or more intermediate dilutions.

-

Example for a final concentration of 100 nM in 10 mL of media: a. Prepare an intermediate dilution: Add 2 µL of the 10 mM stock solution to 1998 µL of sterile culture medium. This creates a 10 µM intermediate solution. b. Add 100 µL of the 10 µM intermediate solution to 9.9 mL of culture medium to achieve the final 100 nM concentration.

-

-

Mix Thoroughly: Gently vortex or invert the medium containing the diluted this compound to ensure a homogenous solution before adding it to the cells.

-